7-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione

Catalog No.
S13654854
CAS No.
61100-81-0
M.F
C22H16ClNO2
M. Wt
361.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-d...

CAS Number

61100-81-0

Product Name

7-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione

IUPAC Name

7-chloro-1-(2-phenylethylamino)anthracene-9,10-dione

Molecular Formula

C22H16ClNO2

Molecular Weight

361.8 g/mol

InChI

InChI=1S/C22H16ClNO2/c23-15-9-10-16-18(13-15)22(26)20-17(21(16)25)7-4-8-19(20)24-12-11-14-5-2-1-3-6-14/h1-10,13,24H,11-12H2

InChI Key

BHDWQDSBUQEFSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC(=C4)Cl

7-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione is a synthetic organic compound characterized by its anthracene backbone, which is a polycyclic aromatic hydrocarbon. The compound has a molecular formula of C22H16ClN O2 and a molecular weight of approximately 361.82 g/mol. Its structure consists of a chloro group and an amino group attached to the anthracene ring, with the amino group further connected to a phenylethyl moiety. This unique arrangement contributes to its diverse chemical properties and potential applications in various fields.

Typical of compounds containing both aromatic systems and functional groups. Key reactions include:

  • Electrophilic Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for the introduction of additional substituents.
  • Nucleophilic Addition: The carbonyl groups present in the anthracene dione structure can undergo nucleophilic addition reactions, which may lead to the formation of hydroxyl derivatives.
  • Reduction Reactions: The compound can be reduced to yield various derivatives, potentially altering its biological activity and solubility properties.

The biological activity of 7-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione has been the subject of research due to its potential as an anticancer agent. Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism of action may involve the generation of reactive oxygen species or interference with cellular signaling pathways.

Several synthesis methods have been reported for 7-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione:

  • Starting Materials: Typically synthesized from 9,10-anthracenedione and appropriate amines through nucleophilic substitution reactions.
  • Reagents: Common reagents include chloroacetic acid and bases such as sodium hydroxide or potassium carbonate to facilitate the reaction.
  • Reaction Conditions: The reactions are often conducted under controlled temperatures and times to optimize yield and purity.

The applications of 7-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione span across several domains:

  • Pharmaceuticals: Its potential use as an anticancer agent positions it as a candidate for further drug development.
  • Material Science: Due to its unique electronic properties, it may be utilized in organic electronics or as a dye in various applications.
  • Biochemical Research: The compound can serve as a tool for studying biological processes or mechanisms related to oxidative stress.

Interaction studies involving 7-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione have focused on its binding affinity with biological macromolecules. These studies often utilize techniques such as:

  • Fluorescence Spectroscopy: To assess binding interactions with proteins or nucleic acids.
  • Molecular Docking Studies: To predict how the compound interacts at the molecular level with target proteins.

These interactions provide insights into its potential therapeutic mechanisms and efficacy.

Several compounds share structural similarities with 7-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione. A comparison highlights its uniqueness:

Compound NameStructure FeaturesNotable Properties
9,10-AnthracenedioneAnthracene backbone with two carbonyl groupsKnown for photophysical properties
1-AminoanthraquinoneAmino group on anthraquinoneExhibits strong fluorescence
2-Amino-1-chloroanthraquinoneChloro group and amino group on anthraquinonePotential antitumor activity

7-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione is distinguished by its specific combination of chloro and phenylethyl groups, which may enhance its biological activity compared to these similar compounds.

This detailed overview provides insights into the chemical nature, synthesis methods, applications, and potential biological significance of 7-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione while comparing it with structurally related compounds. Further research could elucidate its full potential in pharmaceutical applications and material science.

XLogP3

6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

361.0869564 g/mol

Monoisotopic Mass

361.0869564 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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